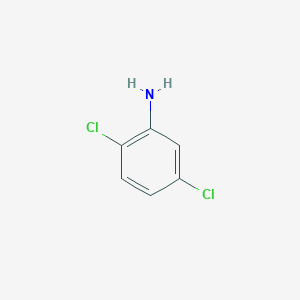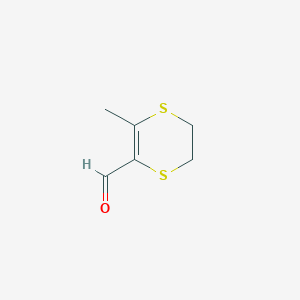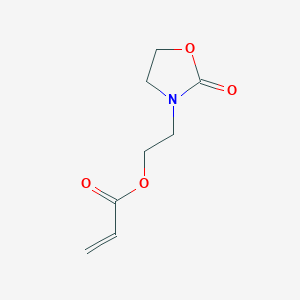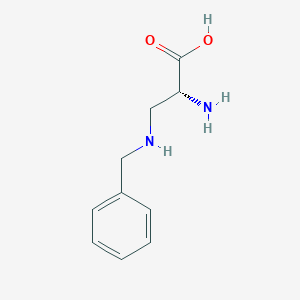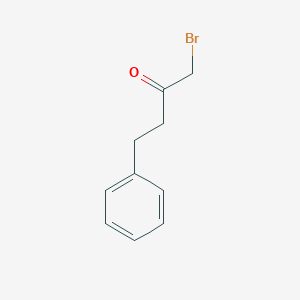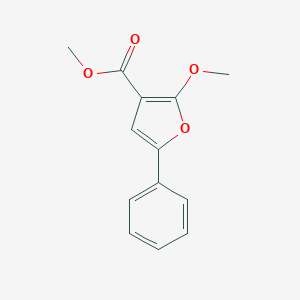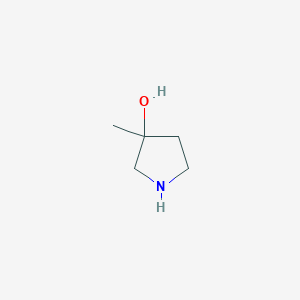![molecular formula C8H14O3 B050492 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone CAS No. 119458-58-1](/img/structure/B50492.png)
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is a chemical compound that belongs to the class of ketones. It is also known as DHEA or dehydroepiandrosterone. DHEA is synthesized in the adrenal gland and is the most abundant steroid hormone in the human body. It has been found to have various physiological and biochemical effects on the human body, making it an important molecule in scientific research.
Mécanisme D'action
The mechanism of action of 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is not fully understood. However, it has been found to act as a precursor to other hormones, such as testosterone and estrogen. It is also known to interact with various receptors in the body, including the androgen receptor, the estrogen receptor, and the GABA receptor.
Effets Biochimiques Et Physiologiques
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone has been found to have various biochemical and physiological effects on the human body. It has been shown to increase the levels of testosterone and estrogen in the body, which can have a positive effect on muscle mass, bone density, and overall health. It has also been found to have a positive effect on cognitive function and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone in lab experiments is its ability to act as a precursor to other hormones, making it a versatile tool for studying various physiological processes. However, one of the limitations of using DHEA is its potential to interact with other hormones and receptors in the body, which can make it difficult to isolate its effects.
Orientations Futures
There are several future directions for research involving 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone. One area of interest is its potential use in the treatment of various diseases, such as Alzheimer's disease and depression. Another area of interest is its potential role in the aging process, as it has been found to decline with age. Further research is needed to fully understand the mechanisms of action and potential applications of DHEA.
In conclusion, 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is a versatile and important molecule in scientific research. Its ability to act as a precursor to other hormones and interact with various receptors in the body makes it a valuable tool for studying various physiological processes. Further research is needed to fully understand its potential applications in the treatment of various diseases and the aging process.
Méthodes De Synthèse
The synthesis of 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is achieved by the oxidation of 5-androstene-3β,17β-diol with the help of potassium permanganate. The reaction takes place in a basic medium, and the resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone has been extensively studied for its potential applications in scientific research. It has been found to have various physiological and biochemical effects on the human body, making it an important molecule in the fields of endocrinology, neuroscience, and aging research.
Propriétés
Numéro CAS |
119458-58-1 |
|---|---|
Nom du produit |
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
1-[(2R,6S)-2,6-dihydroxycyclohexyl]ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)8-6(10)3-2-4-7(8)11/h6-8,10-11H,2-4H2,1H3/t6-,7+,8? |
Clé InChI |
PSHSTSCQHLHSNL-DHBOJHSNSA-N |
SMILES isomérique |
CC(=O)C1[C@@H](CCC[C@@H]1O)O |
SMILES |
CC(=O)C1C(CCCC1O)O |
SMILES canonique |
CC(=O)C1C(CCCC1O)O |
Synonymes |
Ethanone, 1-(2,6-dihydroxycyclohexyl)-, (2alpha,6alpha)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



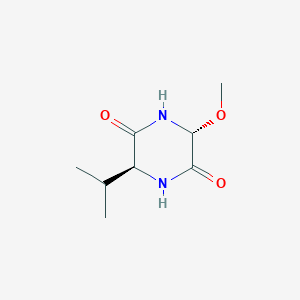

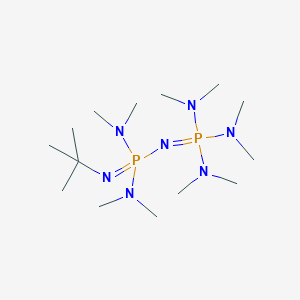

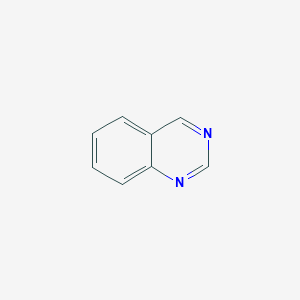
![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)
